N-Benzoyl Florfenicol Amine
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Overview
Description
N-Benzoyl Florfenicol Amine is a derivative of florfenicol, a broad-spectrum antibiotic used primarily in veterinary medicine. Florfenicol is a fluorinated synthetic analog of thiamphenicol and is effective against a wide range of Gram-positive and Gram-negative bacterial strains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl Florfenicol Amine typically involves the benzoylation of florfenicol amine. This process can be achieved through the reaction of florfenicol amine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl Florfenicol Amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms with hydroxyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-Benzoyl Florfenicol Amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties and interactions with biological systems.
Medicine: Investigated for its potential use in developing new antibiotics or enhancing the efficacy of existing ones.
Industry: Utilized in the formulation of veterinary pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of N-Benzoyl Florfenicol Amine is similar to that of florfenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of peptide bonds. This action effectively halts bacterial growth and replication. The compound’s benzoyl group may enhance its binding affinity and stability, contributing to its antibacterial efficacy .
Comparison with Similar Compounds
Similar Compounds
Florfenicol: The parent compound, widely used in veterinary medicine.
Thiamphenicol: A non-fluorinated analog of florfenicol with similar antibacterial properties.
Chloramphenicol: Another related compound with a broader spectrum of activity but associated with more severe side effects
Uniqueness
N-Benzoyl Florfenicol Amine stands out due to its enhanced chemical stability and potential for improved antibacterial activity. The presence of the benzoyl group may confer additional benefits such as increased lipophilicity and better pharmacokinetic properties compared to its parent compound, florfenicol .
Properties
IUPAC Name |
N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-24(22,23)14-9-7-12(8-10-14)16(20)15(11-18)19-17(21)13-5-3-2-4-6-13/h2-10,15-16,20H,11H2,1H3,(H,19,21)/t15?,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYIXUSIKJZXBP-OEMAIJDKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(CF)NC(=O)C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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